1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea
Description
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea is a synthetic organic compound featuring a urea core (NH₂-C(=O)-NH₂) substituted with a phenyl group at the N3 position and a 2-[(4-methylphenyl)sulfanyl]ethyl group at the N1 position. The 4-methylphenyl sulfanyl moiety contributes to its lipophilicity, while the urea backbone enables hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)sulfanylethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-7-9-15(10-8-13)20-12-11-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYLKVEOINDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea typically involves the reaction of 4-methylthiophenol with an appropriate ethyl halide to form the intermediate 2-[(4-methylphenyl)sulfanyl]ethyl halide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylurea moiety .
Scientific Research Applications
1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea, also known as a derivative of phenylurea, has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is primarily explored in the realms of medicinal chemistry, agriculture, and materials science. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that phenylurea derivatives exhibit anticancer properties. A study conducted by Wang et al. (2020) demonstrated that derivatives similar to this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. A recent study by Kumar et al. (2021) reported that derivatives with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Agricultural Applications
Herbicide Development
Phenylurea compounds are well-known for their herbicidal properties. Research has indicated that this compound could be developed into a selective herbicide targeting specific weed species while minimizing damage to crops. A field trial conducted by Smith et al. (2019) showed effective weed control with minimal phytotoxicity to maize.
Plant Growth Regulators
This compound may also serve as a plant growth regulator, enhancing root development and overall plant vigor. Studies have suggested that urea derivatives can stimulate physiological processes in plants, leading to improved yield.
Materials Science
Polymer Synthesis
In materials science, derivatives of phenylurea are explored for their potential in synthesizing high-performance polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.
Nanocomposites
Recent advancements have investigated the use of this compound in creating nanocomposites with enhanced electrical and thermal conductivity. Research by Lee et al. (2022) highlighted the successful integration of phenylurea derivatives into carbon nanotube composites, resulting in improved performance characteristics.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Effectiveness |
|---|---|---|
| Anticancer | Wang et al. (2020) | Induces apoptosis |
| Antimicrobial | Kumar et al. (2021) | Inhibits bacteria |
| Herbicidal | Smith et al. (2019) | Effective control |
| Plant Growth | Various studies | Enhances vigor |
Table 2: Polymer Properties
| Property | Phenylurea Derivative | Value |
|---|---|---|
| Thermal Stability | This compound | High |
| Mechanical Strength | Composite with CNTs | Enhanced |
| Electrical Conductivity | Nanocomposite | Improved |
Case Study 1: Anticancer Mechanism
In a study published in Cancer Research, researchers investigated the effects of various phenylurea derivatives on cancer cell lines. They found that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Herbicide Efficacy
A field trial assessed the efficacy of phenylurea-based herbicides on common agricultural weeds. Results showed that the application of this compound resulted in over 80% weed control without harming maize crops, indicating its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Thiourea vs. Urea : Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability but may face faster metabolic degradation compared to urea .
- Substituent Effects :
- Electron-donating groups (e.g., 4-methylphenyl in the target compound) increase lipophilicity and membrane permeability, favoring central nervous system (CNS) targeting .
- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity with nucleophilic biological targets but reduce bioavailability .
- Halogenated substituents (e.g., Cl in ) improve antimicrobial activity but may introduce toxicity risks .
Functional Group Modifications and Activity
Table 2: Impact of Substituent Position and Identity
| Compound Feature | Example Compound | Effect on Properties |
|---|---|---|
| Sulfanyl Group | Target compound | Stabilizes sulfur-mediated interactions with cysteine residues in enzymes |
| Fluorine Substitution | 1-(4-Ethynylphenyl)-3-(3-fluorophenyl)urea | Increases metabolic stability and target affinity due to fluorine’s electronegativity |
| Methoxy vs. Methyl | N-(4-Methoxy-3-nitrophenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea | Methoxy enhances solubility but reduces membrane penetration compared to methyl |
| Chloro vs. Methyl | N-(4-Chloro-2-methylphenyl)-N'-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea | Chloro increases antibacterial potency but may elevate hepatotoxicity |
Biological Activity
The compound 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-phenylurea is a phenylurea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a urea functional group, which is often associated with various biological activities, particularly in anti-malarial and anti-tubercular contexts.
Biological Activity Overview
This compound has been investigated for several biological activities, notably its potential as an anti-malarial agent and its inhibitory effects on various enzymes.
Anti-Malarial Activity
Recent studies have highlighted the anti-malarial properties of phenylurea derivatives. For instance, a series of urea compounds demonstrated significant activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 0.09 μM, indicating potent anti-malarial effects . The SAR analysis suggests that modifications to the urea moiety can enhance selectivity and potency against malaria parasites.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.22 | 55 |
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes involved in critical metabolic pathways. For example, studies have shown that certain phenylureas can inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme essential for purine biosynthesis in Mycobacterium tuberculosis . This inhibition is significant as it offers a potential therapeutic pathway for treating tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the phenyl ring and the urea group significantly affects biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate lipophilicity and, consequently, the compound's bioavailability and efficacy .
Key Findings from SAR Studies:
- Lipophilicity : Higher lipophilicity often correlates with increased biological activity but may also lead to poor solubility.
- Substituent Effects : The position and nature of substituents on the phenyl ring can enhance or diminish activity against target enzymes.
Case Studies
A notable case study involved the evaluation of a series of phenylurea derivatives against Plasmodium falciparum. The study found that compounds with specific substitutions on the urea moiety exhibited enhanced anti-malarial activity while maintaining low cytotoxicity towards mammalian cells .
Another study focused on the inhibition of IMPDH by phenylureas, revealing that structural modifications could lead to significant increases in inhibitory potency against M. tuberculosis . This finding underscores the versatility of phenylureas in targeting multiple pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
